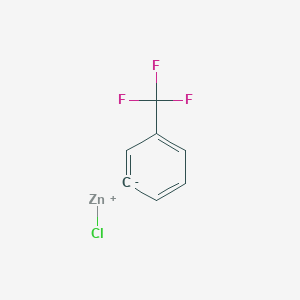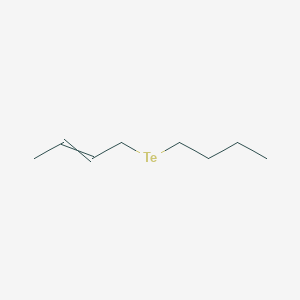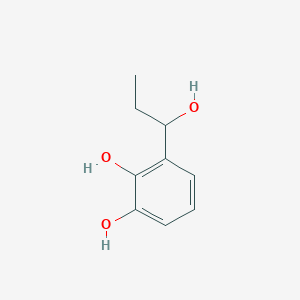
3-(1-Hydroxypropyl)benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Hydroxypropyl)benzene-1,2-diol, also known as 4-(3-Hydroxypropyl)-1,2-benzenediol, is an organic compound that belongs to the class of benzene derivatives. This compound features a benzene ring substituted with a hydroxypropyl group and two hydroxyl groups at the 1 and 2 positions. It is a type of catechol, which is a category of compounds known for their antioxidant properties and various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxypropyl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with a propyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to hydroxylation to introduce the hydroxyl groups at the 1 and 2 positions .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available precursors like benzene and propylene. The process includes alkylation, followed by oxidation and hydroxylation steps. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-(1-Hydroxypropyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Formation of benzoquinones.
Reduction: Formation of hydroxypropylbenzene derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the reagents used.
科学研究应用
3-(1-Hydroxypropyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative damage.
Industry: Used in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of 3-(1-Hydroxypropyl)benzene-1,2-diol involves its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing free radicals and reducing oxidative stress. The compound targets molecular pathways involved in oxidative damage and inflammation, making it a potential candidate for therapeutic applications .
相似化合物的比较
Similar Compounds
Catechol (1,2-benzenediol): Similar structure but lacks the hydroxypropyl group.
Resorcinol (1,3-benzenediol): Different position of hydroxyl groups.
Hydroquinone (1,4-benzenediol): Hydroxyl groups at the 1 and 4 positions.
Uniqueness
3-(1-Hydroxypropyl)benzene-1,2-diol is unique due to the presence of the hydroxypropyl group, which imparts different chemical and physical properties compared to other dihydroxybenzenes.
属性
CAS 编号 |
138427-63-1 |
|---|---|
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC 名称 |
3-(1-hydroxypropyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H12O3/c1-2-7(10)6-4-3-5-8(11)9(6)12/h3-5,7,10-12H,2H2,1H3 |
InChI 键 |
VCTFYMKANZNZGJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=C(C(=CC=C1)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



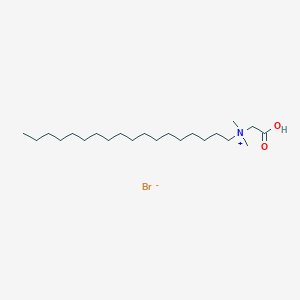
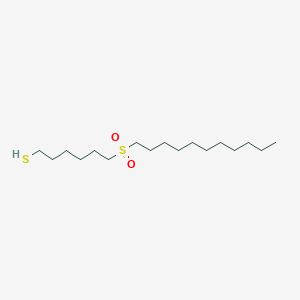
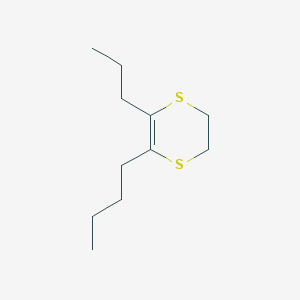

![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
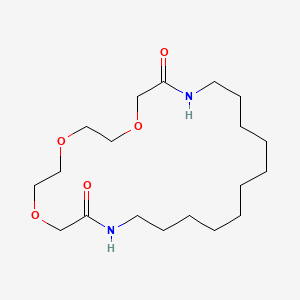
![Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate](/img/structure/B14275974.png)
![Benzo[b]thiophene-6-ethanol, 5-nitro-](/img/structure/B14275982.png)
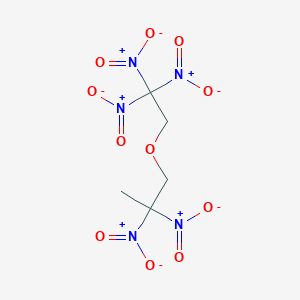
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium](/img/structure/B14275990.png)
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)
